

Streptomyces natalensis: A Technical Guide to Natamycin Production

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Natamycin, a polyene macrolide antibiotic, is a vital antifungal agent with extensive applications in the food industry as a natural preservative and in clinical settings for treating fungal infections.[1][2][3] This technical guide provides a comprehensive examination of *Streptomyces natalensis*, the primary industrial producer of natamycin.[1] It delves into the intricate molecular genetics of the natamycin biosynthetic pathway, details optimal fermentation strategies for enhanced production, and outlines robust protocols for extraction and quantification. Quantitative data from various studies are collated for comparative analysis, and key biological and experimental workflows are visually represented to facilitate a deeper understanding of the core principles of natamycin production.

Introduction to *Streptomyces natalensis* and Natamycin

Streptomyces natalensis, a soil-dwelling bacterium, was first identified as the source of natamycin (initially named pimarinin) in 1955 from a soil sample collected in Natal, South Africa.[1] Natamycin exhibits potent antifungal activity against a wide range of yeasts and molds by binding specifically to ergosterol, a primary sterol in fungal cell membranes.[3] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.[3]

Its high efficacy and low toxicity to mammalian cells have established it as a "Generally Regarded as Safe" (GRAS) food additive in over 150 countries.[4][5]

While *S. natalensis* remains the archetypal producer, other species such as *Streptomyces chattanoogensis*, *Streptomyces gilvosporeus*, and *Streptomyces lydicus* have also been identified as natamycin producers.[1][3] Industrial production of natamycin is achieved through submerged aerobic fermentation of selected high-yield strains of *Streptomyces*. [1]

The Natamycin Biosynthetic Pathway

Natamycin is a type I polyketide synthesized via the acetate-malonate pathway.[1] The molecular machinery for its production is encoded within a dedicated biosynthetic gene cluster (BGC), often referred to as the 'pim' cluster.[3]

The Polyketide Synthase (PKS) Core

The core of the natamycin molecule is assembled by a large, modular Type I polyketide synthase (PKS). This enzymatic complex utilizes acetyl-CoA as the starter unit and malonyl-CoA and methylmalonyl-CoA as extender units to build the polyketide chain.[1][6] The gene cluster contains all the necessary genes encoding the PKS modules and the enzymes for subsequent tailoring reactions.[1]

Post-PKS Tailoring Modifications

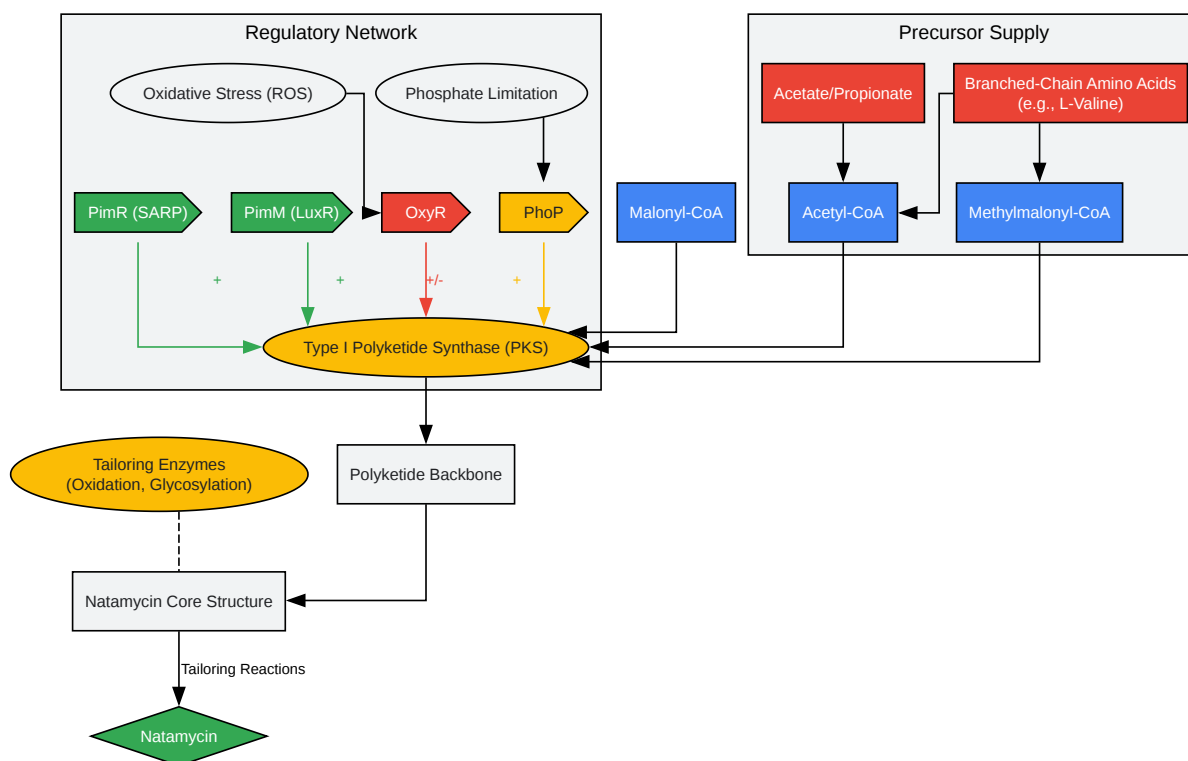
Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final active natamycin molecule. These modifications include crucial steps like oxidation and glycosylation, which are essential for its antifungal activity.[1]

Regulatory Network and Signaling Pathways

The production of natamycin is a tightly regulated process, influenced by a complex interplay of pathway-specific and global regulatory networks.

- **Cluster-Situated Regulators:** The natamycin BGC contains its own transcriptional regulators, most notably *pimR* and *pimM*. [1][3] *PimR*, a *Streptomyces* Antibiotic Regulatory Protein (SARP), acts as a positive regulator, and its presence is essential for the transcription of the entire gene cluster. [3][7] Overexpression of *pimM*, another positive regulator, has been shown to increase natamycin production threefold in *S. natalensis*. [8]

- **Influence of Precursor Supply:** The availability of precursors like acetyl-CoA and propionyl-CoA is critical. The metabolism of branched-chain amino acids (BCAAs), such as L-valine, has been shown to significantly impact natamycin biosynthesis by feeding into the precursor pools.[\[4\]](#)[\[7\]](#)
- **Oxidative Stress Response:** Natamycin biosynthesis is also linked to the cellular response to oxidative stress.[\[1\]](#) The redox-sensing transcriptional regulator OxyR can modulate the expression of the natamycin biosynthetic genes in response to intracellular levels of reactive oxygen species (ROS), such as hydrogen peroxide.[\[1\]](#)
- **Phosphate Limitation:** The two-component system PhoR-PhoP, which senses inorganic phosphate levels, can act as a positive regulator of the natamycin biosynthetic gene cluster under phosphate-limiting conditions.[\[3\]](#)[\[9\]](#)



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Caption: Biosynthetic pathway and regulatory network of natamycin in *Streptomyces natalensis*.

Fermentation Technology for Natamycin Production

The industrial production of natamycin relies on submerged fermentation, where optimization of culture conditions and medium composition is paramount for achieving high yields.

Fermentation Parameters

- **Temperature:** The optimal temperature for *S. natalensis* growth and natamycin production is typically maintained between 26°C and 30°C.[1]
- **pH:** The pH of the fermentation broth is a critical parameter and is generally controlled within the range of 6.0 to 8.0.[1] Maintaining the pH between 5.0 and 6.5 has been shown to enhance the rate of natamycin production.[10]
- **Aeration and Agitation:** As an aerobic process, adequate aeration and agitation are essential to ensure sufficient dissolved oxygen levels and maintain homogeneity of the culture.[1][10]

Culture Media Composition

The composition of the fermentation medium provides the necessary nutrients for bacterial growth and secondary metabolite production.

- **Carbon Sources:** Glucose is a commonly used carbon source, with optimal concentrations reported around 20-40 g/L.[2][5][11] High initial glucose concentrations can lead to carbon catabolite repression, while glucose limitation can result in the degradation of the produced natamycin.[5][12] Fed-batch strategies with intermittent or continuous glucose feeding can alleviate these issues and significantly improve yields.[5][12] Lactose is another effective carbon source.[13]
- **Nitrogen Sources:** A variety of nitrogen sources can be utilized, including soy peptone, yeast extract, beef extract, ammonium sulfate, and sodium nitrate.[1][2][11] A combination of beef extract (8 g/L) and yeast extract (2 g/L) has been shown to have a synergistic effect, enhancing natamycin production to approximately 1.5 g/L.[11][14]
- **Phosphate:** Phosphate concentration influences biomass production versus antibiotic synthesis. A lower concentration of potassium dihydrogen phosphate (0.05 g/L) was found to be optimal for natamycin production, whereas higher concentrations favored biomass accumulation.[11][14]

Quantitative Data on Natamycin Production

The following tables summarize quantitative data on natamycin production by *Streptomyces natalensis* under various optimized conditions and with different strain improvement strategies.

Table 1: Effect of Fermentation Conditions and Precursor Supplementation

Strain	Fermentation System	Key Optimization Strategy	Natamycin Titer (g/L)	Reference
S. natalensis	Shake Flask	Optimized medium (Glucose 40 g/L, Soya peptone 20 g/L)	1.472	[2]
S. natalensis	Shake Flask	Optimized medium (Glucose 20 g/L, Beef & Yeast extract)	1.5	[11][14]
S. natalensis	Shake Flask	20 g/L initial glucose	1.58	[5][12]
S. natalensis HDMNTE-01	5-L Fermentor	Response surface methodology optimization	2.81	[15]
S. natalensis NRRL 2651	Shake Flask	Acetic acid and propionic acid (7:1) addition	3.0	[4][16]
S. natalensis NRRL 2651	2-L Bioreactor	Acetic acid and propionic acid (7:1) addition, controlled pH	3.98	[5][16]
S. natalensis F4-245	Shake Flask	Propanol addition (0.2%)	10.38	[4][17]

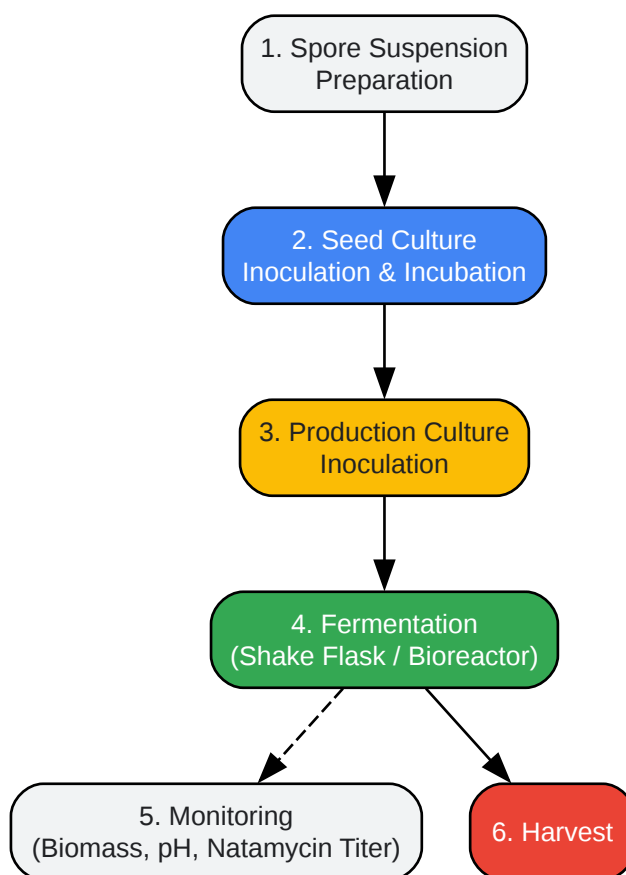
Table 2: Effect of Genetic Engineering and Elicitor Addition

Strain	Genetic Modification / Elicitor	Natamycin Titer (g/L)	Fold Increase	Reference
S. natalensis HW-2	Overexpression of ilvH gene	1.25	1.32	[4] [18]
S. natalensis HW-2	L-Valine (0.5 g/L) feeding	1.82	1.90	[4]
S. natalensis LY08 (ilvE mutant)	L-Valine (0.7 g/L) feeding	2.02	-	[4]
S. natalensis VTCC-A-3245	Overexpression of pimM gene	-	3.0	[8]
S. natalensis HW-2	Fungal elicitor (P. chrysogenum)	2.12	~3.3	[18]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of natamycin from *Streptomyces natalensis*.

Protocol for Fermentation of *S. natalensis*



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Caption: General workflow for the fermentation of *S. natalensis* for natamycin production.

1. Spore Suspension Preparation:

- Prepare a mature agar culture of *S. natalensis*.
- Aseptically add sterile water or a suitable buffer to the agar surface.
- Gently scrape the surface to release the spores, creating a suspension.
- Filter the suspension through sterile cotton wool to remove mycelial fragments.

2. Seed Culture:

- Inoculate a seed culture medium (e.g., M3G medium or a medium containing beef extract, glucose, and yeast extract) with the spore suspension.^{[1][13]}

- Incubate the seed culture at 28-30°C with vigorous shaking (e.g., 180-220 rpm) for approximately 48 hours.[1][2]

3. Production Culture:

- Prepare the production fermentation medium in shake flasks or a sterilized bioreactor. A typical medium contains a carbon source (e.g., glucose 40 g/L), a nitrogen source (e.g., soya peptone 20 g/L, yeast extract 5 g/L), and essential minerals.[2]
- Inoculate the production medium with 2-10% (v/v) of the seed culture.[1][2]

4. Fermentation:

- Carry out the fermentation at 26-30°C with agitation (e.g., 220 rpm) for 84 to 120 hours.[1][2]
- If using a bioreactor, maintain the pH between 6.0 and 8.0 and ensure adequate aeration.
- For fed-batch processes, begin feeding of a concentrated glucose solution after an initial batch phase (e.g., after 50 hours) at a controlled rate to avoid both complete glucose depletion and high-level accumulation.[5][19]

5. Monitoring:

- Periodically and aseptically withdraw samples to measure biomass (dry cell weight), pH, residual substrate concentration, and natamycin concentration using HPLC.[1][4]

Protocol for Extraction and Purification of Natamycin

Natamycin is poorly soluble in water and often crystallizes within the fermentation broth, which aids in its separation.[1][20]

1. Initial Separation:

- Adjust the pH of the final fermentation broth to 5.0-6.5.[21]
- Separate the solid components (mycelia and natamycin crystals) from the liquid broth via filtration or centrifugation.[21]

2. Solvent Extraction:

- The active metabolite can be extracted from the biomass using an organic solvent such as n-butanol (1:1, v/v) at a neutral pH.[22]
- Alternatively, a non-solvent-based method can be used:
 - Wash the collected solid with water.[21]
 - Add a sodium carbonate solution (e.g., 0.1 M) to the solid to solubilize the natamycin and separate the supernatant by centrifugation.[21]

3. Crystallization and Purification:

- If using the sodium carbonate method, adjust the pH of the supernatant back down to 5.0-6.0 with hydrochloric acid to induce crystallization of natamycin.[21]
- If using solvent extraction, the crude extract can be concentrated.[20]
- Collect the natamycin crystals by filtration or centrifugation.
- Wash the crystals with water to remove impurities.[21]
- Dry the purified natamycin product (e.g., by freeze-drying).[21]
- Further purification can be achieved using techniques like column chromatography.[22]

Protocol for Quantification of Natamycin by HPLC

- **Sample Preparation:** Dilute the fermentation broth or extracted sample with a suitable solvent, such as methanol. Centrifuge to remove any particulate matter.
- **HPLC System:** Use a C18 reverse-phase column.
- **Mobile Phase:** A typical mobile phase consists of a mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer).
- **Detection:** Monitor the eluent using a UV detector at a wavelength of approximately 304 nm.

- Quantification: Determine the concentration of natamycin by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified natamycin standard.[4]

Conclusion

Streptomyces natalensis remains the cornerstone of industrial natamycin production. A deep understanding of its metabolic pathways, coupled with advanced fermentation technology and genetic engineering, has led to significant improvements in yield. This guide has provided a technical overview of the key aspects of natamycin production, from the molecular genetics of its biosynthesis to practical experimental protocols. The continued exploration of regulatory networks, optimization of fermentation processes through strategies like precursor feeding and fed-batch cultivation, and the application of metabolic engineering hold the promise of further enhancing the efficiency of natamycin production to meet its growing demand in the food and pharmaceutical industries.

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- To cite this document: BenchChem. [Streptomyces natalensis: A Technical Guide to Natamycin Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583110#streptomyces-natalensis-as-a-source-of-natamycin]

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